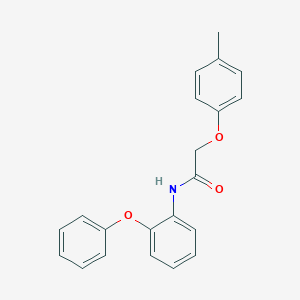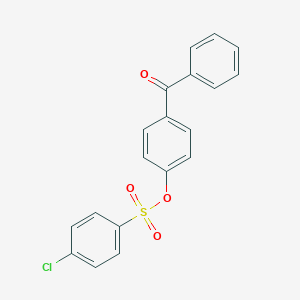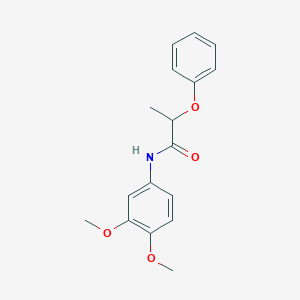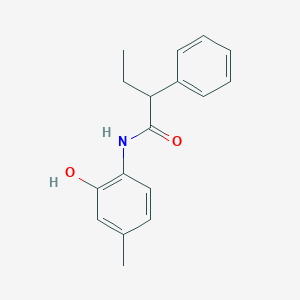![molecular formula C22H19ClN2O2 B290558 3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide, commonly known as CPAB, is a synthetic compound that has been used in various scientific research studies. It belongs to the class of benzamide derivatives and has shown promising results in the field of pharmacology and medicinal chemistry.
Scientific Research Applications
CPAB has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. CPAB has also been tested for its potential use in the treatment of cancer, diabetes, and neurological disorders. In addition, CPAB has been used as a research tool to study the mechanism of action of various biological pathways.
Mechanism of Action
CPAB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. Inhibition of COX-2 by CPAB leads to a decrease in prostaglandin synthesis, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
CPAB has been shown to have both biochemical and physiological effects. Biochemically, CPAB inhibits the activity of COX-2 enzyme, leading to a decrease in prostaglandin synthesis. Physiologically, CPAB has been shown to reduce inflammation, pain, and fever in various animal models. CPAB has also been shown to have antitumor properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
CPAB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CPAB has also been extensively studied, and its mechanism of action is well understood. However, CPAB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. CPAB also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of CPAB. One direction is to further investigate its potential use as a therapeutic agent for various diseases. CPAB has shown promising results in the treatment of cancer, diabetes, and neurological disorders, and further studies are needed to determine its efficacy in humans. Another direction is to study the structure-activity relationship of CPAB and its analogs to develop more potent and selective inhibitors of COX-2. Finally, CPAB can be used as a research tool to study the role of COX-2 in various biological pathways, which can lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, CPAB is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It inhibits the activity of COX-2 enzyme, leading to a decrease in prostaglandin synthesis and reducing inflammation, pain, and fever. CPAB has several advantages for lab experiments, but it also has some limitations. Future studies on CPAB can lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of CPAB involves the reaction of 4-chloroaniline with 3-methylbenzoic acid to form an intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, CPAB. The reaction is carried out under controlled conditions and requires expertise in organic chemistry.
properties
Molecular Formula |
C22H19ClN2O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-4-2-6-19(12-15)25-22(27)17-5-3-7-20(14-17)24-21(26)13-16-8-10-18(23)11-9-16/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
BQBYGZJTEUIWKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)


![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)